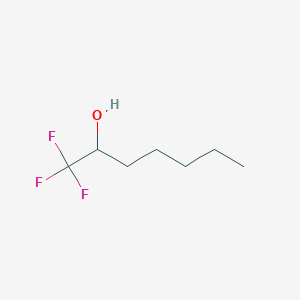

1,1,1-Trifluoroheptan-2-ol

説明

The exact mass of the compound 1,1,1-Trifluoroheptan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoroheptan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoroheptan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trifluoroheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVHSPAONQXAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 1,1,1-Trifluoroheptan-2-ol"

Title: Technical Guide: Synthesis, Characterization, and Strategic Application of 1,1,1-Trifluoroheptan-2-ol

Executive Summary:

This guide details the synthesis and characterization of 1,1,1-Trifluoroheptan-2-ol (CAS: 763-31-5 for racemic; 130025-35-3 for S-enantiomer) . This molecule represents a critical class of fluorinated secondary alcohols used as bioisosteres in medicinal chemistry and chiral dopants in liquid crystals. The introduction of the trifluoromethyl (

Part 1: Strategic Significance & Applications

1. The "Fluorine Effect" in Drug Design:

The

-

Metabolic Blocking: The

group sterically and electronically inhibits cytochrome P450-mediated oxidation at the adjacent C-H bond, prolonging half-life ( -

Bioisosterism: The

moiety mimics the transition state of hydrolytic enzymes or acts as a hydrogen bond donor with increased acidity compared to a standard alcohol. -

Conformational Bias: The steric bulk of the

group (similar to an isopropyl group) locks the alkyl chain into specific conformations, potentially increasing receptor binding affinity.

Part 2: Synthetic Pathways[1]

We define two primary routes. Method A is preferred for scalability and enantioselective control. Method B is a convergent approach for rapid analog generation.

Method A: Reduction of 1,1,1-Trifluoro-2-heptanone (Scalable & Stereoselective)

This is the industry-standard approach. The precursor, 1,1,1-trifluoro-2-heptanone, is reduced using hydride sources.

-

Racemic Synthesis: Uses Sodium Borohydride (

) in methanol. -

Asymmetric Synthesis: Uses Ru-catalyzed Transfer Hydrogenation (Noyori-Ikariya catalyst) to yield the (

) or (

Method B: Grignard Addition to Fluoral Derivatives (Convergent)

Direct addition of pentylmagnesium bromide to trifluoroacetaldehyde ethyl hemiacetal (Fluoral).

-

Pros: One-step C-C bond formation.

-

Cons: Handling gaseous/volatile fluoral derivatives; difficult to control enantioselectivity without expensive chiral additives.

Part 3: Detailed Experimental Protocol

Selected Protocol: Asymmetric Transfer Hydrogenation of 1,1,1-Trifluoro-2-heptanone via Noyori Catalyst.

Reagents & Equipment

-

Substrate: 1,1,1-Trifluoro-2-heptanone (1.0 eq).

-

Catalyst:

-RuCl(p-cymene)(TsDPEN) (0.5 mol%). -

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water/DCM.

-

Solvent: Dichloromethane (DCM) or Methanol.

-

Equipment: Schlenk line (inert atmosphere), rotary evaporator.

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

-RuCl(p-cymene)(TsDPEN) (0.5 mol%) in degassed DCM. -

Reaction Initiation: Add 1,1,1-trifluoro-2-heptanone (1.0 eq) to the catalyst solution. Critical Step: Add the Formic Acid/Triethylamine mixture (HCOOH/Et3N, 5:2 molar ratio) slowly. The reaction is slightly exothermic.

-

Incubation: Stir the mixture at

for 12–24 hours. Monitor consumption of the ketone via TLC (visualize with KMnO4) or GC-MS. -

Quenching & Workup:

-

Dilute with water (20 mL).

-

Extract the aqueous layer with DCM (

). -

Expert Note: Do not wash with high pH (basic) solutions. The fluorinated alcohol is acidic (

~12) and can form a water-soluble alkoxide salt, leading to yield loss. Wash with neutral brine only.

-

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1) or vacuum distillation.

Visualized Workflow (Graphviz)

Caption: Figure 1. Asymmetric Transfer Hydrogenation workflow for the synthesis of chiral 1,1,1-trifluoroheptan-2-ol.

Part 4: Characterization & Validation

The presence of the

Table 1: Representative Spectral Data for 1,1,1-Trifluoroheptan-2-ol

| Technique | Parameter | Observed Value (Approx.) | Interpretation |

| Chemical Shift | Doublet ( | ||

| C2-H (Methine) | Multiplet. Deshielded by | ||

| Alkyl Chain | Standard heptyl backbone signals. | ||

| Characteristic quartet due to C-F coupling. | |||

| Physical | Boiling Point | Higher than non-fluorinated analog due to polarity. | |

| Physical | Density | Significantly denser than heptan-2-ol (~0.82 g/mL). |

Reaction Mechanism Diagram

Caption: Figure 2. Mechanistic pathway of Ru-catalyzed asymmetric hydride transfer to the trifluoromethyl ketone.

Part 5: Safety & Handling

-

Precursor Hazard: 1,1,1-Trifluoro-2-heptanone is a potential lachrymator and irritant. Handle only in a fume hood.

-

Reactivity: The product is stable but combustible.

-

Acidity: Due to the

group, the alcohol is more acidic than typical alkanols. Avoid contact with strong bases (NaH, KH) unless deprotonation is the intended step for subsequent alkylation.

References

-

Synthesis of Trifluoromethyl Ketones: Yang, D., et al. "Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction."[1] J. Org.[1] Chem., 2013, 78(8), 4171–4176. Link

-

Asymmetric Reduction: Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Acc.[2] Chem. Res., 1997, 30(2), 97–102. Link

-

Physical Properties & CAS: PubChem Compound Summary for CID 7020596, (S)-1,1,1-Trifluoroheptan-2-ol. Link

- NMR Characterization of Fluorinated Alcohols: Bégué, J. P., & Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008. (General reference for spectral shifts of ).

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 1,1,1-Trifluoroheptan-2-ol

[1][2]

Executive Summary

1,1,1-Trifluoroheptan-2-ol (CAS: 130025-35-3 for S-enantiomer) represents a critical class of fluorinated chiral building blocks used in the synthesis of protease inhibitors and metabolic probes.[1][2] Its utility is defined by the unique electronic influence of the trifluoromethyl (

This guide provides a technical analysis of the solubility behavior of 1,1,1-trifluoroheptan-2-ol.[1][2] Unlike standard aliphatic alcohols, this molecule exhibits a "Janus-faced" amphiphilicity: the lipophilic heptyl chain drives solubility in non-polar hydrocarbons, while the electron-withdrawing

Molecular Architecture & Physicochemical Basis[1][2]

To predict solubility, one must understand the competing intramolecular forces. The molecule consists of three distinct domains:

-

The Fluorinated Head (

): Highly electronegative.[1] It exerts a strong inductive effect (-I), pulling electron density away from the hydroxyl group.[1][2] This weakens the O-H bond, making the proton more acidic and a potent Hydrogen Bond Donor (HBD). -

The Hydroxyl Core (-OH): Due to the adjacent

, this group is less nucleophilic but more acidic than in typical alcohols.[1] It binds strongly to Hydrogen Bond Acceptor (HBA) solvents (e.g., THF, MTBE).[1][2] -

The Lipophilic Tail (

): A pentyl chain that imparts significant hydrophobicity, ensuring solubility in alkanes (Hexane, Heptane).[1][2]

Diagram 1: Solute-Solvent Interaction Mechanism[1][2]

Caption: Mechanistic dissection of solubility. The fluorinated group enhances H-bond donation to polar solvents, while the alkyl tail anchors the molecule in non-polar media.

Solvent Compatibility Matrix

The following matrix categorizes organic solvents based on their interaction with 1,1,1-trifluoroheptan-2-ol. This data is synthesized from structural analog behavior (e.g., 2,2,2-trifluoroethanol) and lipophilic chain thermodynamics.[1][2]

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Interaction | Application Relevance |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | High (>100 mg/mL) | Dispersion forces (London) with the pentyl tail.[1][2] | Primary Choice for Lipase-catalyzed kinetic resolution (prevents enzyme denaturation).[1][2] |

| Ethers | THF, MTBE, Diethyl Ether, 1,4-Dioxane | Very High (Miscible) | Strong H-bonding between solvent oxygen (Acceptor) and solute -OH (Donor).[1][2] | Excellent for synthesis (e.g., Grignard reactions) and extraction.[1][2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High (Miscible) | Dipole-dipole interactions and weak H-bonding.[1][2] | Standard solvent for NMR and chemical derivatization.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Miscible) | H-bond network (Donor-Acceptor exchange).[1][2] | Avoid in enzymatic transesterification (competes as a nucleophile).[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Good alternative for reactions requiring higher temperatures than hexane.[1][2] | |

| Water | Water | Low / Insoluble | Hydrophobic effect of the heptyl chain dominates over the polar head.[2] | Biphasic systems; product is easily extracted from water into organics.[1][2] |

Application Case: Solvent Selection for Kinetic Resolution

The primary industrial application of 1,1,1-trifluoroheptan-2-ol is its enantioselective synthesis via Lipase-catalyzed Kinetic Resolution.[1][2] In this process, the racemic alcohol reacts with an acyl donor (e.g., vinyl acetate) in the presence of an enzyme (e.g., Candida antarctica Lipase B, CAL-B).[3]

Critical Insight: The solvent choice dictates the Enantiomeric Ratio (E).[1]

-

Hydrophobic Solvents (LogP > 3): Solvents like n-Heptane or Isooctane are superior.[1][2] They do not strip the essential water layer from the enzyme surface, maintaining catalytic activity.

-

Hydrophilic Solvents (LogP < 0): Solvents like THF or Acetone can strip water from the enzyme, leading to inactivation.

Recommendation: For kinetic resolution of 1,1,1-trifluoroheptan-2-ol, use n-Heptane or MTBE .[1][2] The substrate's high solubility in heptane allows for high-concentration loading (0.1M - 0.5M), improving process volumetric productivity [1, 2].[1][2]

Experimental Protocol: Gravimetric Solubility Determination

When specific literature values are unavailable, the "Saturation Shake-Flask Method" is the gold standard for generating accurate solubility data.[1]

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step workflow for determining the saturation solubility of 1,1,1-trifluoroheptan-2-ol.

Detailed Protocol Steps

-

Preparation: Place 500 mg of 1,1,1-trifluoroheptan-2-ol into a 10 mL glass scintillation vial. Add 2.0 mL of the target solvent (e.g., Hexane).

-

Visual Check: If the solute dissolves completely immediately, add more solute until a visible undissolved phase (droplets or turbidity) remains.[1]

-

Equilibration: Cap tightly. Agitate in a temperature-controlled shaker (e.g., 200 rpm at 25°C) for 24 hours.

-

Separation: Allow the mixture to stand for 1 hour to settle. Remove an aliquot of the supernatant using a syringe and filter through a 0.45 µm PTFE syringe filter (PTFE is required for organic solvents).[1]

-

Gravimetric Analysis:

-

Tare a clean, dry aluminum weighing pan (

).[1][2] -

Pipette exactly 1.0 mL of the filtered supernatant into the pan.

-

Evaporate the solvent in a vacuum oven at 40°C (or appropriate temp below the solute's boiling point) until constant weight. Note: 1,1,1-trifluoroheptan-2-ol has a boiling point >130°C, allowing for solvent removal without significant solute loss if done carefully.[1][2]

-

Weigh the pan + residue (

).[1]

-

-

Calculation:

[1][2]

Thermodynamic Modeling: Hansen Solubility Parameters

For computational screening of alternative solvents, Hansen Solubility Parameters (HSP) offer a predictive model.[1] The total energy of vaporization is split into three parts:

Estimated Parameters for 1,1,1-Trifluoroheptan-2-ol:

-

(Dispersion): ~15.5

-

(Polarity): ~7.0

-

(H-Bonding): ~14.0

Interaction Radius (

-

Rule of Thumb: If

, the solvent is likely a good solvent. -

Application: This model predicts that Ethyl Acetate and Toluene will be excellent solvents, while Acetonitrile may show lower solubility due to polarity mismatch with the lipophilic tail.

References

-

Kamal, A., et al. (2014).[1][2] "Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media." Biotechnology Progress. Available at: [Link]

-

Gotor, V. (2002).[1][2] "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1][2] Bioorganic & Medicinal Chemistry. (Contextual reference for lipase solvent systems).

-

PubChem. (2023).[1][2] "Compound Summary: 1,1,1-Trifluoroheptan-2-ol."[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

-

Begue, J. P., & Bonnet-Delpon, D. (2008).[1][2] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[1][2] (Authoritative text on the acidity and lipophilicity of fluorinated alcohols).

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral 1,1,1-Trifluoroheptan-2-ol

Abstract & Strategic Overview

The incorporation of trifluoromethyl (

This Application Note details two field-proven methodologies to overcome these hurdles and achieve high enantiomeric excess (

-

Biocatalytic Reduction: Utilizing Ketoreductases (KREDs) for mild, aqueous-phase synthesis.

-

Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru(II)-diamine catalysts for scalable, organic-phase synthesis.

Critical Pre-Requisite: The Hydration Equilibrium

Before initiating either protocol, researchers must account for the "masked" nature of the starting material. 1,1,1-trifluoroheptan-2-one exists in equilibrium with its gem-diol (hydrate) form when exposed to ambient moisture.

Impact: The hydrate is generally unreactive in hydride transfer mechanisms. Solution:

-

For ATH: Pre-dry the ketone using molecular sieves (3Å) or azeotropic distillation with toluene immediately prior to use.

-

For Biocatalysis: The enzyme equilibrium will drive the dehydration, but accurate dosing requires determining the water content of the starting material via Karl Fischer titration to calculate the true molarity of the ketone.

Method A: Biocatalytic Reduction (KRED)[2]

Best for: High enantiopurity requirements, "Green" chemistry compliance, and ambient pressure reactions.

Mechanistic Principle

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral ketone. The cycle is made self-sustaining by a coupled cofactor recycling system, typically Glucose Dehydrogenase (GDH).

Visualization: The Dual-Enzyme Cycle

Caption: Coupled enzymatic cycle showing the reduction of the trifluoromethyl ketone by KRED fueled by NADPH regeneration via GDH.

Protocol: KRED Reduction

Scale: 10 mmol (approx. 1.82 g of ketone)

Materials:

-

Phosphate Buffer (100 mM, pH 7.0) containing 1 mM

. -

KRED Screening Kit (e.g., Codexis or similar commercial library) to select specific (R) or (S) selective enzyme.

-

Cofactor:

(10 mg). -

Recycling Mix: Glucose (2.0 eq) and GDH (50 units).

-

Solvent: Isopropyl acetate (for extraction).

Step-by-Step Procedure:

-

Buffer Prep: In a 50 mL round-bottom flask, add 20 mL of Phosphate Buffer (pH 7.0).

-

Cofactor Mix: Add Glucose (3.6 g, 20 mmol) and

(10 mg). Stir until dissolved. -

Enzyme Addition: Add GDH (50 U) and the selected KRED (20-50 mg depending on activity). Note: Add enzymes last to avoid shear stress during solid dissolution.

-

Substrate Addition: Add 1,1,1-trifluoroheptan-2-one (1.82 g, 10 mmol) dropwise.

-

Expert Tip: If the ketone is poorly soluble, add 5% v/v DMSO or Isopropanol to aid dispersion.

-

-

Reaction: Stir at 30°C at 250 rpm. Do not vortex (denatures protein).

-

Monitoring: Monitor pH. The oxidation of glucose produces gluconic acid. Maintain pH 7.0 by automatic titration with 1M NaOH. Consumption of NaOH is a direct proxy for reaction conversion (Self-Validating System).

-

Workup: When NaOH consumption ceases (or TLC/GC confirms), extract the mixture 3x with Isopropyl acetate (20 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. The product is typically pure enough for use; otherwise, distill (bp approx. 140-145°C).

Method B: Asymmetric Transfer Hydrogenation (ATH)[3][4]

Best for: Scalability, labs without enzyme libraries, and handling volatile substrates.

Mechanistic Principle

This method utilizes the Noyori-Ikariya class of catalysts (Ru-arene-diamine complexes). The reaction proceeds via a metal-ligand bifunctional mechanism where the nitrogen of the ligand and the ruthenium metal simultaneously stabilize the transition state.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope). Note: Isopropanol is avoided here because the equilibrium for trifluoromethyl ketones is unfavorable with IPA.

Visualization: The ATH Catalytic Cycle

Caption: Activation of the Ru-TsDPEN precatalyst followed by the concerted hydride transfer to the electron-deficient ketone.

Protocol: Ru-Catalyzed Reduction

Scale: 10 mmol

Materials:

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%, 63 mg).

-

Hydrogen Donor: Formic Acid/Triethylamine complex (5:2 molar ratio). Commercially available or prepared by slow addition of FA to TEA at 0°C.

-

Solvent: Dichloromethane (DCM) or neat conditions.

Step-by-Step Procedure:

-

Catalyst Activation: In a Schlenk flask under Argon, dissolve the Ru-catalyst (63 mg) in 2 mL DCM.

-

Substrate Prep: Add 1,1,1-trifluoroheptan-2-one (1.82 g, 10 mmol) to the flask.

-

Initiation: Cool the mixture to 0°C. Add the Formic Acid/TEA complex (2.5 mL, excess) dropwise via syringe.

-

Caution: Exotherm is possible.

gas evolution will occur. Ensure open venting through a bubbler.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-24 hours.

-

Monitoring: Monitor via GC. The

group accelerates the rate compared to non-fluorinated ketones, but conversion must be >98% to ensure high ee (due to Horeau principle effects). -

Quench: Add water (10 mL) to quench the reaction.

-

Workup: Extract with DCM (2 x 15 mL). Wash combined organics with saturated

(to remove residual formic acid) and brine. -

Isolation: Dry over

and concentrate carefully (product is volatile).

Analytical Validation (QC)

To verify the enantiomeric excess (ee), Chiral Gas Chromatography is the preferred method due to the volatility of the heptanol derivative.

Chiral GC Method

-

Column: Cyclodextrin-based capillary column (e.g., Agilent CP-Chirasil-Dex CB or Restek Rt-bDEXsm).

-

Dimensions: 25 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 2°C/min to 120°C.

-

Hold 120°C for 5 min.

-

-

Detection: FID at 250°C.

-

Expected Result: Baseline separation of (R) and (S) enantiomers. The trifluoromethyl group significantly alters retention times compared to non-fluorinated analogs.

Chiral HPLC Method (Alternative)

If GC is unavailable, derivatization may be required for UV detection (due to weak chromophore of the aliphatic alcohol).

-

Derivatization: React product with p-nitrobenzoyl chloride.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (95:5).

-

Detection: UV at 254 nm.

Data Summary & Comparison

| Feature | Method A: Biocatalysis (KRED) | Method B: Ru-ATH |

| Enantioselectivity (ee) | Typically >99% | 95% - 98% |

| Reaction Medium | Aqueous Buffer (pH 7) | Organic (DCM) or Neat |

| Substrate Tolerance | High (at 100-500 g/L) | High |

| Safety Profile | Excellent (Ambient temp/pressure) | Moderate ( |

| Cost | High initial screen, low bulk cost | Moderate (Ru catalyst cost) |

| Key Challenge | Enzyme selection required | Catalyst removal (trace metal) |

References

-

Biocatalytic Reduction of Fluorinated Ketones: Hollmann, F., et al. "Biocatalytic reduction of fluoro-ketones." Green Chemistry, 2011. Link

-

Ru-Catalyzed Transfer Hydrogenation Mechanism: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link

-

Synthesis of Trifluoromethyl Alcohols (General Review): Ma, J.-A., & Cahard, D. "Asymmetric Synthesis of Trifluoromethylated Amine and Alcohol Derivatives." Chemical Reviews, 2004. Link

-

Handling of Trifluoromethyl Ketone Hydrates: Lier, J., et al. "Hydration of trifluoromethyl ketones: Thermodynamics and kinetics." Journal of Physical Chemistry A, 2018. Link

Sources

"application of 1,1,1-Trifluoroheptan-2-ol in medicinal chemistry"

Executive Summary

1,1,1-Trifluoroheptan-2-ol (

-

Latent Warhead Precursor: It serves as the reduced, stable precursor to Trifluoromethyl Ketones (TFMKs) , which are potent, reversible covalent inhibitors of serine and cysteine proteases (e.g., Chymotrypsin, FAAH, SARS-CoV-2 3CLpro).

-

Bioisosteric Scaffold: The trifluoromethyl carbinol motif (

) acts as a transition-state mimic and a metabolically robust alternative to isopropyl or sec-butyl groups, preventing oxidative metabolism at the

This guide provides validated protocols for the enantioselective synthesis of TFH via biocatalytic resolution and its subsequent conversion into active protease inhibitors.

Physiochemical Profile & Strategic Value

The strategic incorporation of TFH into a drug scaffold alters the physiochemical landscape significantly compared to its non-fluorinated analog (2-heptanol).

| Property | 2-Heptanol (Non-fluorinated) | 1,1,1-Trifluoroheptan-2-ol (TFH) | Medicinal Chemistry Impact |

| pKa (Alcohol) | ~16.0 | ~12.5 | Increased acidity allows stronger H-bond donation to receptor active sites. |

| LogP (Lipophilicity) | 2.4 | ~3.1 | |

| Metabolic Stability | Low (Oxidation prone) | High | The |

| Electronic Effect | Neutral | Strong Electron Withdrawing | Activates the adjacent carbonyl (in ketone form) for nucleophilic attack by active site serines. |

Protocol A: Biocatalytic Kinetic Resolution of (±)-TFH

Objective: Isolate enantiopure

Materials

-

Substrate: (±)-1,1,1-Trifluoroheptan-2-ol (Racemic).

-

Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

-

Acyl Donor: Vinyl acetate (Irreversible donor to prevent back-reaction).

-

Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Anhydrous).

Experimental Workflow

-

Reaction Setup:

-

Dissolve (±)-TFH (10 mmol) in anhydrous MTBE (50 mL).

-

Add Vinyl Acetate (30 mmol, 3 eq).

-

Add immobilized CAL-B (20 mg/mmol substrate).

-

Incubate in an orbital shaker at 30°C, 200 rpm .

-

-

Monitoring (Self-Validation Step):

-

Workup & Separation:

-

Filter off the enzyme beads (can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Separate the

-alcohol and the

-

-

Hydrolysis of the Ester (Optional):

-

To recover

-TFH: Treat the

-

Validation Criteria (The E-Value)

Calculate the Enantiomeric Ratio (

Protocol B: Synthesis of the TFMK Warhead

Objective: Oxidize enantiopure TFH to 1,1,1-trifluoroheptan-2-one, a potent serine protease inhibitor warhead.

Critical Caution: Traditional oxidations (Jones, Swern) can be harsh. The

Methodology: Dess-Martin Periodinane (DMP) Oxidation

-

Setup:

-

To a solution of

-TFH (1.0 eq) in anhydrous -

Stir under Nitrogen atmosphere. Allow to warm to Room Temp over 2 hours.

-

-

Quench & Workup:

-

Quench with a 1:1 mixture of saturated

and -

Extract with

. Dry over -

Isolation: The product is volatile. Remove solvent carefully at controlled vacuum (>100 mbar) or distill directly.

-

-

Storage: Store the ketone at -20°C under Argon. It exists in equilibrium with its hydrate if exposed to air.

Mechanism of Action: Transition State Mimicry

The 1,1,1-trifluoroheptan-2-one derived from TFH acts as a Transition State Analog (TSA) . The electron-withdrawing

Pathway Description:

-

Binding: The heptyl tail binds into the hydrophobic S1/S1' pocket of the protease (e.g., Chymotrypsin, Elastase).

-

Attack: The active site Serine-195 hydroxyl attacks the ketone carbonyl.

-

Trap: Unlike a standard peptide substrate, the resulting tetrahedral intermediate is stabilized by the

group and does not collapse to release a product. It forms a stable, reversible hemiketal adduct .

Visualization: Protease Inhibition Pathway

Figure 1: Mechanism of Serine Protease Inhibition by Trifluoromethyl Ketones.[7] The reaction stalls at the tetrahedral intermediate stage due to the electronic properties of the CF3 group.

Application Case Study: 7-Bromo-Derivative

A specific derivative, 7-bromo-1,1,1-trifluoroheptan-2-one , is frequently cited in patent literature. This molecule acts as a bifunctional linker .

-

Head: The TFMK warhead (inhibits the enzyme).[6]

-

Tail: The alkyl bromide (allows attachment to a recognition element).

Protocol for Linkage: Researchers can couple this bromide to a specific peptide sequence (e.g., via a secondary amine) to create a Targeted Covalent Inhibitor . The peptide portion directs the molecule to a specific protease (selectivity), while the TFMK moiety silences the active site (potency).

References

-

Biocatalytic Resolution:Candida antarctica Lipase B (CAL-B)

-

Source: (General Reference for CAL-B methodology).

-

-

Protease Inhibition Mechanism: Gelb, M. H., et al. "Fluoro-ketone inhibitors of hydrolytic enzymes."

-

Source:

-

-

SARS-CoV Protease Inhibition: Zhang, L., et al. "Alpha-ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication." (Contextual reference for TFMK/warhead utility in antivirals).

-

Source:

-

-

Chemical Data & Safety: PubChem Compound Summary for 1,1,1-Trifluoroheptan-2-ol.

-

Source:

-

-

7-Bromo Derivative: 7-Bromo-1,1,1-trifluoroheptan-2-one properties and supplier d

-

Source:

-

Sources

- 1. d-nb.info [d-nb.info]

- 2. (2S)-(-)-1,1,1-Trifluoroheptan-2-ol | CymitQuimica [cymitquimica.com]

- 3. Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

"1,1,1-Trifluoroheptan-2-ol as a solvent for high-performance liquid chromatography (HPLC)"

Application Note: 1,1,1-Trifluoroheptan-2-ol as a Chiral Mobile Phase Modifier in High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details the use of 1,1,1-Trifluoroheptan-2-ol (TFH) as a specialized Chiral Mobile Phase Additive (CMPA) and solvating agent in HPLC. Unlike common bulk solvents (e.g., methanol, acetonitrile), TFH is utilized for its unique ability to act as a hydrogen-bond donor with high lipophilicity and intrinsic chirality. This guide explores its application in resolving complex enantiomeric mixtures—particularly lipophilic amines, sulfoxides, and alcohols—via Normal Phase (NP-HPLC) and Supercritical Fluid Chromatography (SFC). We provide a mechanistic understanding of the "Fluorine Effect" in chiral recognition and a step-by-step protocol for method development.

Technical Background: The Fluorine Effect in Chiral Chromatography

Physicochemical Profile

1,1,1-Trifluoroheptan-2-ol combines a lipophilic heptyl chain with a strongly electron-withdrawing trifluoromethyl (

-

Strong Hydrogen Bond Donor (HBD): The

group increases the acidity of the hydroxyl proton ( -

Chiral Selector: The C2 carbon is a chiral center. When used as a pure enantiomer (e.g., (S)-(-)-1,1,1-Trifluoroheptan-2-ol), it creates a chiral environment within the mobile phase.

-

Lipophilicity: The

chain ensures miscibility with non-polar organic solvents (hexane, heptane,

Mechanism of Action: Diastereomeric Complexation

When used as an additive in the mobile phase, TFH interacts with the analyte enantiomers (

The stability constants (

Experimental Protocol: Method Development

Materials & Equipment

-

Solvent A (Bulk Non-polar): n-Hexane or n-Heptane (HPLC Grade).

-

Solvent B (Modifier): 2-Propanol (IPA) or Ethanol.

-

Chiral Additive: (S)-(-)-1,1,1-Trifluoroheptan-2-ol (>98% ee).

-

Column:

-

Primary: Silica (5 µm, 4.6 x 250 mm) or Diol phase.

-

Secondary: Amylose-based CSP (e.g., Chiralpak AD-H) if using TFH to enhance existing chiral methods.

-

-

Detector: UV/Vis (Note: TFH is UV transparent >210 nm).

Mobile Phase Preparation

Warning: TFH is a specialized reagent. It is used as an additive (mM range) rather than a bulk solvent due to viscosity and cost.

Standard Screening Mix (Normal Phase):

-

Base Composition: 90:10 (v/v) n-Hexane : 2-Propanol.[1]

-

Additive Spike: Add TFH to the mobile phase to achieve a concentration of 5 mM to 20 mM .

-

Calculation: For 1 Liter of mobile phase, add approx. 0.85 g (5 mM) to 3.4 g (20 mM) of TFH (MW ≈ 170.17 g/mol ).

-

-

Degassing: Sonicate for 10 minutes. Do not vacuum filter aggressively after adding TFH to prevent selective evaporation of the volatile component, although TFH (BP ~151°C) is less volatile than hexane.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates favor the formation of stable H-bond complexes. |

| Temperature | 10°C - 25°C | Lower temperatures increase the stability constant ( |

| Detection | UV 220-254 nm | The |

| Injection Vol | 5 - 10 µL | Prevent column overload which disrupts the delicate solvate equilibrium. |

Visualization: Chiral Recognition Mechanism

The following diagram illustrates the "Three-Point Interaction" model facilitated by 1,1,1-Trifluoroheptan-2-ol in the mobile phase.

Caption: Kinetic pathway of chiral discrimination via mobile phase additive complexation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad Peaks | Slow exchange kinetics between free and complexed analyte. | Increase Temperature slightly (e.g., to 30°C) to speed up kinetics, or reduce flow rate . |

| No Resolution | Insufficient additive concentration. | Increase TFH concentration to 30-40 mM . Ensure the additive is the correct enantiomer (pure S or R). |

| Baseline Drift | Evaporation of mobile phase components. | Use a pre-mixed mobile phase in a single bottle rather than on-line mixing. Ensure the column is equilibrated for >30 column volumes. |

| High Backpressure | Viscosity mismatch. | TFH is more viscous than hexane. Reduce flow rate or increase the ratio of co-solvent (IPA). |

References

-

PubChem. (2025). 1,1,1-Trifluoroheptan-2-ol Compound Summary. National Library of Medicine. Link

-

Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews. Link

- Whelk, O. (Standard Reference). Chiral Stationary Phases and Mobile Phase Additives. (General reference for Pirkle-concept additives).

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews. Link

-

Sigma-Aldrich. (2025). HPLC Solvent Properties and Miscibility Guide. Link

Sources

"use of 1,1,1-Trifluoroheptan-2-ol in polymer synthesis"

Application Note: Precision Synthesis & Polymerization of 1,1,1-Trifluoroheptan-2-ol Derivatives

Executive Summary & Chemical Rationale

This guide details the workflow for utilizing 1,1,1-Trifluoroheptan-2-ol (TFH) in the synthesis of advanced functional polymers. Unlike shorter-chain analogs (e.g., trifluoroethanol or trifluoropropanol), TFH combines the strong electron-withdrawing and dipole effects of the trifluoromethyl group (-CF₃) with the steric bulk and lipophilicity of a pentyl tail (C₅H₁₁) .

Key Functional Advantages:

-

Chiral Helix Induction: When polymerized as a methacrylate ester, the bulky chiral side chain forces the polymer backbone into a rigid, one-handed helical conformation, essential for Chiral Stationary Phases (CSPs) in HPLC.

-

Surface Energy Modulation: The -CF₃ group significantly lowers surface energy, while the heptyl chain enhances solubility in organic solvents compared to perfluorinated polymers.

-

Acidity & H-Bonding: The -CF₃ group increases the acidity of the hydroxyl proton (pKa ~11-12 vs. 16 for alkanols), altering hydrogen bonding capability in supramolecular assemblies.

Workflow Visualization

The following diagram outlines the critical path from racemic starting material to the final functional polymer.

Figure 1: Critical path workflow for converting racemic fluorinated alcohols into stereoregular polymers.

Experimental Protocols

Module A: Enantiomeric Resolution (The "Self-Validating" Step)

Rationale: Direct synthesis of chiral fluorinated alcohols is expensive. Lipase-catalyzed kinetic resolution is the industry standard for high enantiomeric excess (ee).

Reagents:

-

Racemic 1,1,1-Trifluoroheptan-2-ol.[1]

-

Lipase PS (from Burkholderia cepacia) or CAL-B (Novozym 435).

-

Vinyl Acetate (Acyl donor).

-

Molecular Sieves (4Å).

Protocol:

-

Setup: In a dry flask, dissolve racemic TFH (10 mmol) in dry diisopropyl ether (50 mL).

-

Initiation: Add Vinyl Acetate (30 mmol, 3 equiv.) and Lipase PS (500 mg).

-

Incubation: Stir at 35°C–40°C. Monitor conversion via GC or ¹⁹F NMR.

-

Mechanistic Note: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (anti-Prelog preference is common for CF₃ groups, but verify specific enzyme preference).

-

-

Termination: Stop reaction at ~50% conversion (typically 24–48 hours). Filter off the enzyme.

-

Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient).

-

Validation: Analyze the alcohol fraction via Chiral GC.

Module B: Monomer Synthesis (Methacrylation)

Rationale: The methacrylate group provides a stable handle for radical polymerization. The reaction must be kept cold to prevent premature polymerization.

Protocol:

-

Charge: Dissolve (S)-1,1,1-Trifluoroheptan-2-ol (5 mmol) and Triethylamine (6 mmol) in anhydrous DCM (20 mL). Add a pinch of hydroquinone (inhibitor).

-

Addition: Cool to 0°C. Dropwise add Methacryloyl Chloride (5.5 mmol) over 30 mins.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

-

Workup: Wash with NaHCO₃ (sat. aq.) × 2, then Brine × 1. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography or vacuum distillation.

-

Target:(S)-1,1,1-Trifluoroheptan-2-yl methacrylate (TFHMA) .

-

Characterization: ¹H NMR (vinyl protons at δ 5.6, 6.1 ppm) and ¹⁹F NMR (CF₃ doublet at δ -78 ppm).

-

Module C: Controlled Radical Polymerization (RAFT)

Rationale: To achieve a narrow molecular weight distribution (dispersity Đ < 1.2) and defined end-groups, Reversible Addition-Fragmentation chain Transfer (RAFT) is superior to standard free radical polymerization.

Reagents:

-

Monomer: TFHMA (1.0 g).

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).

-

Initiator: AIBN.[4]

-

Solvent: α,α,α-Trifluorotoluene (TFT) or Benzene (TFT is preferred for fluorinated monomer solubility).

Table 1: Polymerization Formulation

| Component | Equiv. | Role | Notes |

| TFHMA | 100 | Monomer | Purify via basic alumina before use to remove inhibitor. |

| CPDB | 1 | RAFT Agent | Controls molecular weight (Mn). |

| AIBN | 0.2 | Initiator | Ratio [CTA]:[I] = 5:1 ensures high "livingness". |

| TFT | N/A | Solvent | Maintain [M] ≈ 1.0 M concentration. |

Step-by-Step Protocol:

-

Degassing: Combine Monomer, CTA, Initiator, and Solvent in a Schlenk tube. Perform 3 freeze-pump-thaw cycles to remove O₂ (Oxygen kills the radical species).

-

Polymerization: Backfill with Argon/Nitrogen. Immerse in an oil bath at 60°C .

-

Kinetics: Stir for 12–24 hours.

-

Control Point: Stop at ~60–70% conversion to avoid "dead" chain coupling.

-

-

Quenching: Cool tube in liquid nitrogen; expose to air.

-

Isolation: Precipitate dropwise into cold Methanol or Hexane (depending on solubility tests; fluoropolymers often precipitate in methanol).

-

Drying: Vacuum oven at 40°C for 24 hours.

Characterization & Application Data

Structural Validation

-

¹H NMR: Broadening of backbone signals (0.8–2.0 ppm) and disappearance of vinyl protons.

-

¹⁹F NMR: Sharp -CF₃ signal confirms fluorination integrity.

-

GPC (Gel Permeation Chromatography): Expect Mn ≈ 15,000–30,000 g/mol with Đ < 1.2 using the RAFT protocol.

Application: Helix-Sense-Selective Polymerization

The bulky trifluoromethyl and heptyl groups create significant steric strain. In specific solvents (e.g., CHCl₃), the polymer backbone adopts a helical conformation.

-

CD Spectroscopy: Dissolve polymer in CHCl₃. A strong Cotton effect in the CD spectrum indicates a preferred helical screw sense (excess of one-handed helix), driven by the chiral side chains.

-

Use Case: Coat this polymer onto silica gel to create a Chiral Stationary Phase (CSP) . The helical grooves preferentially interact with one enantiomer of a racemic analyte, allowing separation.

References

-

Lipase-Catalyzed Kinetic Resolution of Fluorinated Alcohols

- Source: MDPI, Molecules.

- Context: Establishes the protocol for resolving trifluoromethyl

-

Synthesis of Fluorinated Methacrylates (RAFT/ATRP)

- Source:Macromolecules (ACS) / ResearchGate.

- Context: Provides the baseline conditions for radical polymerization of trifluoro-methacrylates which are adapted here for the heptyl-analog.

-

Chiral Recognition in Fluorinated Polymers

- Source:Journal of Polymer Science.

- Context: Explains the mechanistic role of the CF3 group in chiral recognition and helix form

-

Properties of 1,1,1-Trifluoro-2-alkanols

-

Source: PubChem / NIH.[2] "1,1,1-Trifluoroheptan-2-ol Compound Summary."

- Context: Physical properties (LogP, H-bond donor count) used to justify solvent choices.

-

Sources

Application Note: Catalytic Applications of Metal Complexes with 1,1,1-Trifluoroheptan-2-ol Ligands

Executive Summary & Strategic Rationale

The utilization of 1,1,1-Trifluoroheptan-2-ol (TFH) as a chiral ligand or modifier in metal catalysis represents a precision tool for asymmetric synthesis. Unlike standard non-fluorinated aliphatic alcohols, TFH integrates two critical structural features that dramatically alter the catalytic landscape:

-

The Trifluoromethyl (

) Effect: The strong electron-withdrawing nature of the -

The Lipophilic Heptyl Chain: The

alkyl tail ensures high solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) often required for moisture-sensitive organometallic reactions. It also creates a specific steric bulk that directs the approach of substrates.

This guide details the application of TFH-Metal complexes, specifically focusing on the Enantioselective Addition of Organozinc Reagents to Aldehydes , a benchmark reaction for synthesizing chiral secondary alcohols in drug development.

Mechanistic Insight: The Zinc-Alkoxide System

The primary catalytic application involves the in situ formation of a Chiral Zinc Alkoxide. When TFH reacts with dialkylzinc reagents (e.g.,

The Catalytic Cycle

The reaction does not proceed via a simple monomeric species. The active catalyst is often a homochiral dimer or oligomer that breaks the symmetry of the substrate. The

Visualization of the Pathway

The following diagram illustrates the workflow from ligand generation to the catalytic cycle.

Caption: Workflow for generating the chiral TFH ligand and its deployment in the Zinc-catalyzed asymmetric alkylation cycle.

Protocol A: Ligand Synthesis via Enzymatic Resolution

Before catalysis, one must obtain the enantiopure ligand. While chemical synthesis is possible, enzymatic resolution is the industry standard for high optical purity (>99% ee).

Objective: Isolate (R)-1,1,1-trifluoroheptan-2-ol from the racemic mixture.

Materials:

-

Racemic 1,1,1-trifluoroheptan-2-ol

-

Vinyl acetate (Acyl donor)

-

Lipase B from Candida antarctica (CAL-B, immobilized, e.g., Novozym 435)

-

Solvent: Hexane or MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve racemic 1,1,1-trifluoroheptan-2-ol (10 mmol) in dry hexane (50 mL).

-

Acyl Donor Addition: Add Vinyl acetate (30 mmol, 3 equiv). The excess drives the equilibrium.

-

Enzyme Initiation: Add CAL-B (200 mg).

-

Incubation: Stir at 30°C. Monitor conversion via GC (Chiral column, e.g., Chirasil-Dex CB).

-

Insight: The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.

-

-

Termination: Stop reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme.

-

Separation: Evaporate solvent. Separate the (R)-alcohol from the (S)-acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

-

Validation: Verify ee% by Chiral GC. Target >99% ee.

Protocol B: Asymmetric Alkylation of Benzaldehyde

This protocol demonstrates the use of (R)-TFH as a ligand for the enantioselective addition of diethylzinc to benzaldehyde.

Safety Warning: Diethylzinc is pyrophoric. All steps must be performed under Argon/Nitrogen using standard Schlenk techniques.

Reagents:

-

Ligand: (R)-1,1,1-Trifluoroheptan-2-ol (10 mol%)

-

Metal Source: Diethylzinc (1.0 M in hexane)

-

Substrate: Benzaldehyde (freshly distilled)

-

Solvent: Toluene (anhydrous)

Experimental Procedure:

-

Catalyst Formation (In-Situ):

-

Flame-dry a Schlenk tube and cool under Argon.

-

Add (R)-TFH (0.10 mmol) and anhydrous Toluene (2.0 mL).

-

Add Diethylzinc (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise at 0°C.

-

Observation: Evolution of ethane gas will occur.

-

Stir at room temperature for 30 minutes to ensure formation of the Zinc-Alkoxide complex.

-

-

Substrate Addition:

-

Cool the mixture to 0°C (or -20°C for higher selectivity).

-

Add Benzaldehyde (1.0 mmol) slowly via syringe.

-

-

Reaction Phase:

-

Stir at the set temperature for 12–18 hours.

-

Monitoring: Check consumption of aldehyde by TLC or GC.

-

-

Quenching & Workup:

-

Quench carefully with saturated

(aq) and 1N HCl. -

Extract with

(3x). Dry organics over -

Concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting 1-phenylpropan-1-ol via flash chromatography.

-

Expected Results:

-

Yield: >90%

-

Enantiomeric Excess (ee): 85–95% (Dependent on temperature and solvent purity).

-

Configuration: The stereochemistry of the product is dictated by the specific facial shielding provided by the TFH-Zn complex.

Performance Data & Optimization

The choice of solvent and temperature critically affects the catalytic performance of TFH-Metal complexes.

Table 1: Solvent Effects on TFH-Catalyzed Diethylzinc Addition

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | ee (%) | Notes |

| Toluene | 2.38 | 12 | 92 | 94 | Optimal balance of solubility and non-polarity. |

| Hexane | 1.88 | 18 | 88 | 90 | Slower rate due to aggregation of Zn-species. |

| THF | 7.58 | 6 | 95 | 45 | Avoid. Coordinating solvents disrupt the active catalyst cluster. |

| CH2Cl2 | 8.93 | 14 | 85 | 82 | Acceptable, but moisture control is harder. |

Troubleshooting & Critical Parameters

Aggregation Control

Issue: Low reaction rates or inconsistent ee%. Cause: Zinc alkoxides tend to form stable tetramers that are catalytically inactive. Solution:

-

Ligand Loading: Do not drop below 5 mol%.

-

Additives: In some cases, adding Titanium Tetraisopropoxide (

) in stoichiometric amounts (1.2 equiv) creates a heterobimetallic Ti-Zn complex that is more active than the Zn-only species.

Moisture Sensitivity

Issue: Formation of racemic benzyl alcohol.

Cause: Hydrolysis of

The "Non-Linear Effect"

Insight: TFH-Zn systems often exhibit a positive non-linear effect (NLE). This means a ligand with 50% ee might still generate a product with >80% ee. This is due to the formation of heterochiral dimers (R,S-dimers) which are thermodynamically more stable but kinetically less active than the homochiral (R,R or S,S) active catalysts. This "reservoir effect" purifies the catalytic pool in situ.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2] Chemical Reviews, 92(5), 833-856. Link

-

Ghanem, A. (2007).[3] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1,1,1-Trifluoro-2-alkanols. Tetrahedron: Asymmetry, 18(20), 2419-2433. Link

-

Tur, F., Mansilla, J., Lillo, V. J., & Saá, J. M. (2018). Titanium(IV) Catalysis in the Asymmetric Addition of Organometallic Reagents to Aldehydes. Chemical Reviews, 118, 1012-1060. Link

-

Mikami, K., et al. (2004). Fluorine in Asymmetric Catalysis. Chemical Reviews, 104(12). (General reference for electronic effects of CF3 ligands). Link

Sources

"experimental procedure for Grignard reaction with 1,1,1-trifluoroacetone to yield 1,1,1-Trifluoroheptan-2-ol"

Application Note: AN-2026-TFA Subject: Optimized Experimental Procedure for Grignard Addition to 1,1,1-Trifluoroacetone Target Synthesis: 2-Methyl-1,1,1-trifluoroheptan-2-ol (via n-Pentylmagnesium Bromide)

Executive Summary & Strategic Analysis

Objective: To provide a robust, high-yield protocol for the nucleophilic addition of n-pentylmagnesium bromide to 1,1,1-trifluoroacetone.

Critical Technical Distinction:

While the requested target nomenclature was "1,1,1-Trifluoroheptan-2-ol" (a secondary alcohol), the reaction of 1,1,1-trifluoroacetone (a ketone) with a Grignard reagent inherently yields a tertiary alcohol . The addition of a pentyl chain (

Core Challenges:

-

Substrate Volatility: 1,1,1-Trifluoroacetone (TFA) has a boiling point of 22°C .[1][2] Standard room temperature addition leads to significant substrate loss via vaporization before reaction, drastically reducing yield and stoichiometry control.

-

Electrophilicity & Hydration: The strongly electron-withdrawing

group makes the carbonyl carbon highly electrophilic but also prone to forming stable hydrates ( -

Exothermicity: The reaction between fluorinated ketones and Grignard reagents is significantly more exothermic than non-fluorinated analogs.

Safety Protocol (Self-Validating Systems)

-

Volatility Management: TFA must be handled as a "virtual gas." All transfers of neat TFA must occur using chilled syringes or cannulas from a refrigerated source directly into a pre-cooled solvent.

-

Lachrymator: TFA vapor is irritating. All operations must occur in a functioning fume hood.

-

Pressure Relief: Due to the potential for rapid solvent boiling during the exothermic addition, the system must be vented through an inert gas bubbler (oil bubbler) to prevent over-pressurization.

Reagents & Equipment

Stoichiometry Table:

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Quantity (Example) |

| 1,1,1-Trifluoroacetone | Substrate | 1.0 | 112.05 | 1.252 | 1.12 g (10 mmol) |

| 1-Bromopentane | Reagent Precursor | 1.2 | 151.05 | 1.218 | 1.81 g (12 mmol) |

| Magnesium Turnings | Reagent Precursor | 1.3 | 24.30 | Solid | 0.31 g (13 mmol) |

| Diethyl Ether ( | Solvent | N/A | 74.12 | 0.713 | ~20 mL total |

| Iodine ( | Initiator | Trace | 253.8 | Solid | 1 crystal |

| Sat. | Quench | N/A | N/A | Aqueous | 10 mL |

Equipment:

-

Three-neck round-bottom flask (100 mL).

-

Reflux condenser (cooled to -10°C via recirculating chiller or dry ice/acetone finger if possible, though standard water is acceptable if the reaction is kept cold).

-

Pressure-equalizing addition funnel.

-

Schlenk line (

or Ar atmosphere). -

Low-temperature bath (Dry ice/Acetone or

/Ice).

Experimental Procedure

Phase 1: Preparation of n-Pentylmagnesium Bromide

Rationale: In-situ generation is preferred over commercial solutions to ensure active titer and minimize hydrolysis byproducts.

-

System Drying: Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).

-

Activation: Add Mg turnings and a single crystal of iodine to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 5 mL of anhydrous

to the Mg. Add approximately 0.5 mL of neat 1-bromopentane. Wait for turbidity and exotherm (solvent boiling) indicating initiation. -

Propagation: Dissolve the remaining 1-bromopentane in 5 mL

in the addition funnel. Add dropwise to the refluxing mixture over 20 minutes. -

Completion: Once addition is complete, reflux gently for 30 minutes.

-

Titration Check (Optional): Verify concentration, or proceed assuming ~90% yield.

Phase 2: The "Cold-Trap" Addition (Critical Step)

Rationale: To prevent TFA from vaporizing upon contact with the warm Grignard solution, the system is inverted thermally.

-

Cooling: Cool the Grignard solution to -20°C (Salt/Ice bath or Cryocooler). Do not cool to -78°C yet, as the Grignard may precipitate.

-

Substrate Preparation: In a separate flame-dried vial, dissolve 1,1,1-trifluoroacetone (1.0 equiv) in 5 mL of anhydrous

. Important: Pre-cool this solution to 0°C. -

Addition: Transfer the TFA solution to the addition funnel. Add dropwise to the Grignard solution at -20°C.

-

Observation: The reaction is highly exothermic. Monitor internal temperature; do not allow it to exceed 0°C.

-

-

Equilibration: After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

Phase 3: Workup & Purification[3]

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous

(10 mL).-

Caution: Magnesium salts may precipitate as a sticky solid. If this hinders stirring, add dilute HCl (1M) until the solid dissolves (pH ~3-4).

-

-

Extraction: Separate layers. Extract the aqueous phase with

( -

Drying: Combine organics, wash with brine, and dry over anhydrous

. -

Concentration: Remove solvent under reduced pressure (Caution: The product is a liquid; do not use high vacuum or excessive heat, or product may co-distill).

-

Purification: Distill the crude oil.

-

Expected Product: 2-methyl-1,1,1-trifluoroheptan-2-ol.

-

Characterization:

NMR (singlet around -80 ppm).

-

Visualization & Logic

Diagram 1: Reaction Mechanism

The following diagram illustrates the nucleophilic attack on the hard, electrophilic trifluoromethyl ketone.

Caption: Mechanism of Grignard addition to trifluoroacetone. The CF3 group enhances electrophilicity, facilitating rapid attack.

Diagram 2: Experimental Workflow

This flowchart emphasizes the critical temperature control steps required to handle the volatile substrate.

Caption: Step-by-step workflow emphasizing the "Cold-Trap" addition method to prevent TFA vaporization.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Volatilization of TFA | Ensure TFA is dissolved in solvent before addition and the reaction flask is at -20°C. |

| No Reaction | Wet Solvents (Hydrate formation) | TFA forms stable hydrates. Ensure solvents are distilled over Na/Benzophenone or passed through activated alumina. |

| Biphasic Quench | Mg salts precipitation | Use dilute HCl instead of |

| Product Impurity | Wurtz Coupling | Add the halide slowly to the Mg to prevent high local concentrations of R-X which leads to R-R coupling. |

References

-

Master Organic Chemistry. (2011). Grignard Reagents: Reaction with Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents and Carbonyl Compounds. Retrieved from [Link]

-

ResearchGate. (2020). Reduction of aryl trifluoromethyl ketone with turbo Grignard reagent. (Context on reactivity of fluorinated ketones). Retrieved from [Link][3]

Sources

"scale-up synthesis of 1,1,1-Trifluoroheptan-2-ol for industrial applications"

Industrial Protocols for Chiral Fluorinated Alcohols

Executive Summary

This guide details the industrial scale-up synthesis of 1,1,1-trifluoroheptan-2-ol , a critical chiral building block for pharmaceutical bioisosteres and agrochemical actives. The trifluoromethyl (

However, the electron-withdrawing nature of the

This note presents two validated, scalable routes:

-

Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using Ru-catalysis.[1][2]

-

Biocatalytic Route: Enzymatic reduction using Ketoreductases (KREDs).

Strategic Route Selection

The choice between chemical and biological catalysis depends on specific facility capabilities and purity requirements.

Figure 1: Decision matrix for selecting the optimal synthesis route based on process constraints.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Best for: High-throughput manufacturing where solvent handling is not a limitation.

3.1 Mechanistic Insight

Trifluoromethyl ketones are highly electrophilic. Standard hydride reductions (e.g.,

3.2 Materials & Reagents

| Component | Specification | Role |

| Substrate | 1,1,1-Trifluoroheptan-2-one | Precursor |

| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Chiral Catalyst |

| Hydrogen Source | Formic Acid / Triethylamine (5:[3]2) | Azeotropic reductant |

| Solvent | Dichloromethane (DCM) or EtOAc | Reaction Medium |

3.3 Step-by-Step Protocol (1.0 kg Scale)

-

Inerting: Purge a 10 L jacketed glass reactor with

for 30 minutes. -

Catalyst Loading: Charge the reactor with RuCl(p-cymene)[(S,S)-TsDPEN] (2.5 g, 0.05 mol% loading). Note: Low loading is possible due to the activated nature of the

ketone. -

Solvent Addition: Add DCM (3.0 L). Agitate at 200 RPM until the catalyst is dissolved (deep red/purple solution).

-

Hydrogen Source: Add the HCOOH/TEA azeotrope (1.2 kg) slowly.

-

Caution: Exothermic neutralization may occur if prepared in-situ. Use pre-mixed azeotrope.

-

-

Substrate Addition: Add 1,1,1-trifluoroheptan-2-one (1.0 kg) via a dosing pump over 2 hours at 25°C.

-

Why: Slow addition prevents "hydride runaway" and manages

evolution.

-

-

Reaction: Stir at 30°C for 12–18 hours. Monitor via GC (Target: >98% conversion).

-

Quench & Workup:

-

Cool to 10°C.

-

Add water (3.0 L) to separate phases.

-

Wash organic layer with saturated

(to remove residual formic acid) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Fractional distillation under reduced pressure (approx. 20 mbar).

Expected Yield: 92–95% Enantiomeric Excess (ee): 95–97%

Protocol B: Biocatalytic Reduction (Green Route)

Best for: Pharmaceutical GMP intermediates requiring >99% ee and ambient pressure operation.

4.1 Biocatalytic Cycle

This route uses an engineered Ketoreductase (KRED) coupled with a cofactor regeneration system (Glucose Dehydrogenase - GDH).

Figure 2: Coupled enzymatic cycle ensuring stoichiometric efficiency of the expensive cofactor (NADPH).

4.2 Materials & Reagents

| Component | Specification | Role |

| Enzyme | KRED-P1 (Codexis/Almac screening) | Biocatalyst |

| Cofactor | NADP+ (1.0 g/kg substrate) | Hydride shuttle |

| Recycle System | Glucose / GDH | Cofactor regeneration |

| Buffer | K-Phosphate (100mM, pH 7.0) | pH maintenance |

4.3 Step-by-Step Protocol (1.0 kg Scale)

-

Buffer Prep: In a 10 L reactor, prepare 5 L of potassium phosphate buffer (pH 7.0).

-

Cofactor Mix: Add Glucose (1.5 kg, excess) and NADP+ (1.0 g). Stir until dissolved.

-

Enzyme Charge: Add GDH (20 kU) and the specific KRED (10 g).

-

Critical: Do not vortex; gentle agitation (150 RPM) to prevent protein denaturation.

-

-

Substrate Addition: Add 1,1,1-trifluoroheptan-2-one (1.0 kg) slowly over 4 hours.

-

Process Note:

ketones can inhibit enzymes at high concentrations. A "Fed-Batch" mode is mandatory.

-

-

pH Control: The reaction produces gluconic acid, lowering pH. Use an autotitrator to maintain pH 7.0 with 2M NaOH.

-

Reaction: Stir at 30°C for 24 hours.

-

Workup (Emulsion Breaking):

-

Add Celite (500 g) and filter to remove biomass.

-

Extract aqueous phase with MTBE (2 x 3 L).

-

Note: If emulsion persists, add NaCl to saturation.

-

-

Isolation: Evaporate MTBE. Distill product.

Expected Yield: 85–90% Enantiomeric Excess (ee): >99%

Process Safety & Troubleshooting (Self-Validating Systems)

5.1 Critical Hazards

-

Lachrymator: 1,1,1-trifluoroheptan-2-one is a mild lachrymator. All transfers must occur in closed systems.

-

Hydrate Formation: The starting material forms a stable hydrate with water. Ensure chemical routes (ATH) are strictly anhydrous to prevent catalyst deactivation.

-

Gas Evolution: ATH generates

. Ensure reactor venting is sized for 100% gas evolution over the addition time.

5.2 Troubleshooting Table

| Issue | Diagnostic | Root Cause | Corrective Action |

| Low Conversion (ATH) | GC shows SM > 5% | Catalyst poisoning by | Check |

| Low ee% (Biocat) | Chiral GC < 98% | Background chemical reduction. | Remove any trace metals; Ensure NADP+ is not in vast excess. |

| pH Drift (Biocat) | pH < 6.0 | Autotitrator failure / Acid buildup. | Manually adjust with NaOH; Check probe calibration. |

| Product "Missing" | Low Mass Balance | Volatility of product. | Check condenser coolant (< -10°C); Avoid high-vac rotovap. |

References

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2] Journal of the American Chemical Society. Link

-

Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic reduction of ketones.[4][5] In Science of Synthesis: Biocatalysis in Organic Synthesis. Link

-

Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.[1] Link

-

Touchet, S., & Cosnier, A. (2021). Scale-up of Biocatalytic Processes. Organic Process Research & Development. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 1,1,1-Trifluoroheptan-2-ol

Doc ID: TS-CF3-HEP-002 Department: Fluorinated Intermediates & Chiral Synthesis Last Updated: February 10, 2026[1]

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support center for 1,1,1-Trifluoroheptan-2-ol . If you are accessing this guide, you likely encountered unexpected difficulties purifying this specific secondary alcohol.

The Core Problem: You cannot treat 1,1,1-trifluoroheptan-2-ol like a standard aliphatic alcohol (e.g., 2-heptanol). The trifluoromethyl (

This guide addresses the three critical bottlenecks in its purification:

-

The "Sticky" Ketone Impurity: Handling the stable gem-diol forms of the precursor.

-

Optical Resolution: Separating enantiomers when standard chiral acids fail.

-

Azeotropic Water Removal: Breaking the stubborn fluorinated-alcohol/water complex.

Module 1: Chemical Purity & The Ketone Trap

The Challenge: The "Ghost" Impurity

Synthesis typically involves the reduction of 1,1,1-trifluoroheptan-2-one . Unlike standard ketones, trifluoromethyl ketones are highly electrophilic. In the presence of moisture, they do not remain as ketones; they hydrate to form gem-diols (

-

Symptom: You see a "disappearing" spot on TLC or confusing NMR signals (missing carbonyl peak, broad OH signals).

-

Consequence: The gem-diol has a higher boiling point and polarity similar to your product alcohol, making separation by simple distillation or silica chromatography nearly impossible.

Troubleshooting Protocol: Ensuring Complete Reduction

Do not attempt to purify the alcohol until you have chemically destroyed the ketone precursor.

Step-by-Step De-Risking Protocol:

-

Monitor via

-NMR: This is superior to TLC.-

Product (

): Doublet (coupled to the single proton). -

Ketone/Gem-diol: Singlet (no adjacent proton coupling).

-

-

The "Push" Reduction:

-

If ketone remains (>2%), do not add more water.

-

Add 0.5 eq of NaBH

in methanol. -

Stir for 1 hour.

-

Why? It is easier to remove excess borohydride than to separate the gem-diol impurity later.

-

Data Table: Physical Property Shifts

| Property | 2-Heptanol (Standard) | 1,1,1-Trifluoroheptan-2-ol | Implication for Purification |

| Acidity ( | ~16-17 | ~12.5 | Acidic enough to streak on neutral silica. |

| H-Bonding | Moderate Donor | Strong Donor (HBD) | Forms tight complexes with ether/THF. |

| Ketone State | Stable Carbonyl | Equilibrium with Gem-Diol | Precursor "hides" in aqueous washes. |

Module 2: Optical Purity (Enzymatic Kinetic Resolution)

The Challenge: Chiral Separation

Chemical resolution (using chiral acids like tartaric acid) often fails because the

The Solution: Lipase-catalyzed Kinetic Resolution (KR).[2][3]

We utilize Candida antarctica Lipase B (CAL-B) .[3][4] The enzyme distinguishes between enantiomers based on the steric bulk of the

The Workflow: Irreversible Transesterification

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435).

-

Acyl Donor: Vinyl Acetate (Irreversible; produces volatile acetaldehyde byproduct).

-

Solvent: Hexane or MTBE (Hydrophobic solvents boost enzyme activity).

Figure 1: Workflow for the enzymatic kinetic resolution of 1,1,1-trifluoroheptan-2-ol using CAL-B.

Critical Protocol Details

-

Drying is Mandatory: The reaction must be anhydrous. Water causes the enzyme to hydrolyze the ester back to the alcohol, destroying enantiomeric excess (

). Use molecular sieves in the reaction vessel. -

Stopping Point: Do not run to 50% conversion blindly. Stop at ~45% conversion to ensure the remaining alcohol is optically pure (

). If you push to 50%, the "slow" enantiomer starts reacting, lowering purity. -

Purification of Stream:

-

Step A: Filter off the enzyme (can be reused).

-

Step B: Evaporate solvent.

-

Step C: Flash Chromatography (Hexane/EtOAc). The Ester (R-enantiomer) elutes first; the Alcohol (S-enantiomer) elutes second.

-

Module 3: Isolation & The Azeotrope

The Challenge: Water is Sticky

Fluorinated alcohols are notorious for forming high-boiling azeotropes with water. If you used aqueous workups, your oil is likely a hydrate.

Drying Protocol

Standard MgSO

-

Azeotropic Distillation:

-

Add Benzene or Toluene to your crude alcohol.

-

Rotary evaporate. The solvent-water azeotrope carries the water away more effectively than vacuum alone.

-

-

Molecular Sieves:

-

Store the final oil over activated 3Å Molecular Sieves for 24 hours.

-

Note: Avoid basic drying agents (K

CO

-

Frequently Asked Questions (FAQs)

Q1: My silica column is tailing badly. I can't separate the alcohol.

-

Diagnosis: The

group increases the acidity of the hydroxyl proton ( -

Fix: Acidify your mobile phase. Add 1% Acetic Acid to your Hexane/Ethyl Acetate eluent. This suppresses the ionization of the silanols and the alcohol, sharpening the peak.

Q2: Can I use simple distillation to purify the racemic alcohol?

-

Warning: Only if the ketone is completely gone. If the ketone is present, it may form a hemiacetal with the alcohol (

), creating a complex mixture that smears across the distillation range. Ensure

Q3: Which enantiomer does CAL-B prefer?

-

Answer: For secondary alcohols with a medium-sized chain (heptyl) and a

group, CAL-B typically follows the anti-Kazlauskas rule or specific steric models due to the-

Verification: Always verify absolute configuration via optical rotation comparison with literature or Mosher's ester analysis.

-

References

-

Enzymatic Kinetic Resolution of Trifluoromethyl Alcohols

-

Source: Ghanem, A. (2007).[5] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluorinated compounds." Tetrahedron: Asymmetry.

- Relevance: Establishes CAL-B (Novozym 435) as the catalyst of choice for -containing alcohols.

-

-

Synthesis via Reduction

- Source: Ramachandran, P. V., et al. (1995). "Chiral Synthesis of Trifluoromethyl Alcohols." Journal of Organic Chemistry.

- Relevance: Details the reduction of trifluoromethyl ketones and the handling of hydrate intermedi

-

Azeotropic Data for Fluorinated Alcohols

- Source: CRC Handbook of Chemistry and Physics / NIST Webbook.

- Relevance: General data on binary azeotropes of fluorinated alkanols with w

-

Acidity of Fluorinated Alcohols

- Source: Gross, P., et al. (2020). "Acidity and Hydrogen Bonding of Fluorinated Alcohols." Journal of Fluorine Chemistry.

- shift (~12.5)

Sources

- 1. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1,1,1-Trifluoro-2-pentanol | C5H9F3O | CID 13299814 - PubChem [pubchem.ncbi.nlm.nih.gov]

"optimizing reaction conditions for the synthesis of 1,1,1-Trifluoroheptan-2-ol"

Topic: Optimization & Troubleshooting for the Synthesis of 1,1,1-Trifluoroheptan-2-ol

CAS Registry Number: (Generic for racemate) 868665-22-3 (approximate/analogous)

Target Molecule:

Introduction: The Synthetic Challenge

You are likely targeting 1,1,1-trifluoroheptan-2-ol as a lipophilic bioisostere or a chiral building block. The introduction of the trifluoromethyl (

This guide covers the two most robust synthetic routes:

-

Nucleophilic Trifluoromethylation (Ruppert-Prakash Protocol) – Best for racemic, gram-scale synthesis.

-

Asymmetric Transfer Hydrogenation (ATH) – Best for high enantiomeric excess (

).

Module 1: The Ruppert-Prakash Protocol (Nucleophilic Trifluoromethylation)

This is the industry-standard method for converting aldehydes (Hexanal) to trifluoromethylated alcohols using (Trifluoromethyl)trimethylsilane (

Standard Operating Procedure (SOP)

-

Substrate: Hexanal (

) -

Reagent:

(1.2 – 1.5 equivalents) -

Initiator: CsF (Cesium Fluoride) or TBAF (Tetrabutylammonium fluoride)[1]

-

Solvent: THF or DME (Anhydrous)

The Workflow:

-

Preparation: Flame-dry glassware under Argon/Nitrogen.

-

Addition: Dissolve Hexanal in THF (0.5 M). Cool to 0°C. Add

. -

Initiation: Add catalytic initiator (1-5 mol%). Note: A yellow color often develops.

-

Propagation: Stir at 0°C

RT for 2-4 hours. -

Hydrolysis (Critical): Add 1M HCl or TBAF/THF solution to cleave the silyl ether intermediate.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned dark brown immediately, and the yield is <30%. What happened?

-

Diagnosis: "Haloform" Decomposition.

-

Root Cause: The concentration of the fluoride initiator was too high or the addition was too fast. An excess of free fluoride ions can catalyze the decomposition of

into -

Solution: Use a "starved" initiation. Add the initiator slowly as a dilute solution. Switch from TBAF (hygroscopic/variable quality) to CsF (dried) or TBAT (Tetrabutylammonium difluorotriphenylsilicate) which releases fluoride more slowly.

Q2: The starting material (Hexanal) is consumed, but I cannot isolate the alcohol. NMR shows a complex mixture.

-

Diagnosis: Incomplete Desilylation.

-

Root Cause: The reaction produces the silyl ether intermediate:

. This bond is surprisingly stable due to the electron-withdrawing -

Solution: You must perform a dedicated hydrolysis step. Stir the crude mixture with 4M HCl or TBAF in THF for 1 hour at room temperature before extraction.

Q3: The reaction never started (0% conversion).

-

Diagnosis: Moisture Quenching.

-

Root Cause:

is extremely sensitive to proton sources. If your THF is "wet," the initiator generates -

Solution: Distill THF over Sodium/Benzophenone or use a solvent purification system. Dry your initiator (TBAF is notoriously wet; use 1M in THF molecular sieve-dried).

Visual Troubleshooting: The Ruppert-Prakash Logic Tree

Caption: Diagnostic logic for nucleophilic trifluoromethylation. Dark colors indicate carbene decomposition; specific NMR shifts distinguish product from fluoroform byproduct.

Module 2: Asymmetric Synthesis (Enantioselective Reduction)

If you require the (R) or (S) enantiomer, attempting to resolve the racemate from Module 1 is inefficient. The preferred route is the reduction of 1,1,1-trifluoroheptan-2-one .

Protocol: Ruthenium-Catalyzed Transfer Hydrogenation

-

Precursor: 1,1,1-trifluoroheptan-2-one (Commercially available or synthesized via Grignard + Trifluoroacetic anhydride).

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya Catalyst).

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol.

The Workflow:

-

Mix ketone (1.0 eq) and Catalyst (0.5 – 1.0 mol%) in Formic Acid/TEA complex.

-

Stir at 25-30°C for 12-24 hours.

-

Monitor via GC (chiral column) or 19F NMR.

-

Quench with water, extract with ether.

Troubleshooting Guide (Q&A)

Q1: I am seeing low enantiomeric excess (ee < 50%).

-

Diagnosis: Racemization via Enolization.

-

Mechanism: Trifluoromethyl ketones are highly acidic at the

-position ( -

Solution: Switch to Formic Acid/Triethylamine (FA/TEA). This system is buffered and prevents base-mediated racemization of the sensitive

-alcohol.

Q2: The reaction stalls at 80% conversion.

-

Diagnosis: Thermodynamic Equilibrium.

-

Root Cause: Transfer hydrogenation is reversible. Under Isopropanol conditions, the accumulation of acetone drives the reaction backward.

-

Solution:

-

Use FA/TEA (irreversible; produces

gas). -

If using Isopropanol, use a dilute system or continuously remove acetone (difficult on small scale).

-

Comparative Data: Reduction Systems

| Parameter | Isopropanol / KOH | Formic Acid / TEA | Biocatalysis (KREDs) |

| Reaction Type | Reversible | Irreversible | Irreversible |

| Risk of Racemization | High (Basic pH) | Low (Buffered) | None |

| Typical ee% | 60-80% | 90-98% | >99% |

| Substrate Tolerance | High | High | Specific (Screening required) |

Module 3: Safety & Characterization

19F NMR Diagnostics

The Fluorine NMR is your primary "eyes" on the reaction.

- -75 to -78 ppm: Silyl Ether intermediate (Reaction complete, needs hydrolysis).

- -79 to -81 ppm: Free Alcohol (Target Product).

-

-82 ppm (doublet): Fluoroform (

Volatility Warning

While 1,1,1-trifluoroheptan-2-ol has a chain length of C7, the fluorine atoms reduce the boiling point relative to what you might expect for a heavy alcohol due to reduced van der Waals interactions.

-

Estimated Boiling Point: ~145°C - 155°C (at 760 mmHg).

-

Vacuum Safety: Do not use high vacuum (< 1 mbar) for prolonged periods at room temperature during drying, or you will lose product. Use a rotary evaporator at 40°C/20 mbar.

Mechanism Visualization: The Catalytic Cycle (Transfer Hydrogenation)